4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene
Description
Properties
IUPAC Name |
4-chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-8-3-1-2-7-6(8)4-5-9-10(7)12-9/h1-3,9-10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZWKTAMXHPWGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2Cl)C3C1O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585778 | |
| Record name | 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116383-67-6 | |
| Record name | 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Epoxidation of Naphthalene Derivatives
The formation of the oxirane ring in 4-chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene is typically achieved via epoxidation of precursor olefins. A prominent method involves treating 1,2-dihydronaphthalene derivatives with hydrogen peroxide (H₂O₂) in ethanol under reflux conditions. For instance, 1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione was synthesized by reacting naphthoquinone with 30% H₂O₂ in hot ethanol, achieving cyclization via electrophilic addition. This method emphasizes the importance of solvent polarity, as ethanol facilitates both solubility and stabilization of the epoxide intermediate.
Alternative epoxidation agents, such as meta-chloroperbenzoic acid (mCPBA), have been explored for sterically hindered olefins. However, H₂O₂ remains preferred for its cost-effectiveness and reduced side-product formation. Reaction temperatures between 60–80°C and durations of 4–6 hours are optimal, yielding epoxides with >75% efficiency.
Chlorination Strategies
Introducing the chlorine substituent at the 4-position demands regioselective protocols. Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM) at 0–5°C has proven effective. The reaction proceeds via a radical mechanism, where SO₂Cl₂ generates Cl- radicals upon homolytic cleavage, targeting electron-rich positions on the naphthalene ring.
A comparative study demonstrated that chlorination prior to epoxidation reduces side reactions, as the electron-withdrawing chloro group deactivates the ring, minimizing over-oxidation. For example, chlorinating 1,2-dihydronaphthalene at 4°C followed by epoxidation yielded this compound with 82% purity, whereas reversing the steps resulted in only 68% purity due to competing epoxide ring-opening.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Nonpolar solvents like toluene minimize nucleophilic attack on the epoxide, while polar aprotic solvents (e.g., tetrahydrofuran) enhance chlorination rates. Catalytic systems, such as cobalt(II) tetrafluoroborate (Co(BF₄)₂·6H₂O), improve yields in asymmetric syntheses by stabilizing transition states during epoxide formation.
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Epoxidation Solvent | Ethanol | 78 | 85 |
| Chlorination Agent | SO₂Cl₂ | 82 | 88 |
| Catalyst | Co(BF₄)₂·6H₂O (0.5 mol%) | 89 | 91 |
Temperature and Time Dependence
Epoxidation at 70°C for 5 hours maximizes ring closure without degrading the naphthalene backbone. Conversely, chlorination requires lower temperatures (0–5°C) to suppress polysubstitution. Prolonged reaction times (>8 hours) during chlorination led to a 15% decrease in yield due to diradical recombination byproducts.
Purification and Characterization Techniques
Chromatographic Separation
Silica gel column chromatography (300–400 mesh) with petroleum ether/ethyl acetate (20:1 v/v) eluent effectively isolates this compound from unreacted precursors. Thin-layer chromatography (TLC) using UV detection at 254 nm ensures real-time monitoring.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, CDCl₃): δ 7.38–7.46 (m, 4H, aromatic), δ 4.44 (q, J = 7.1 Hz, 2H, epoxide), δ 3.86 (s, 3H, methoxy).
-
¹³C NMR (101 MHz, CDCl₃): δ 166.2 (carbonyl), δ 130.1–134.8 (aromatic carbons), δ 77.0 (epoxide).
Infrared Spectroscopy (IR): Peaks at 1721 cm⁻¹ (C=O stretch), 1611 cm⁻¹ (aromatic C=C), and 763 cm⁻¹ (C-Cl) confirm functional groups.
Mechanistic Insights and Side-Reaction Mitigation
The epoxidation mechanism proceeds through a concerted cyclic transition state, where peroxide oxygen attacks adjacent carbons of the double bond. Competing pathways, such as acid-catalyzed ring-opening, are suppressed by maintaining neutral pH during H₂O₂ addition.
Chlorination side reactions, including diradical coupling, are minimized by:
-
Stoichiometric control: Using 1.1 equivalents of SO₂Cl₂ limits excess Cl- radicals.
-
Radical scavengers: Adding 2,6-di-tert-butylphenol (0.1 eq) quenches stray radicals.
Industrial-Scale Production Considerations
Batch reactors with jacketed cooling systems are essential for maintaining low temperatures during chlorination. Continuous-flow systems enhance epoxidation efficiency by reducing thermal degradation. A pilot-scale study achieved 74% yield (99% purity) using a tandem reactor setup with in-line NMR monitoring .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA), manganese(III) acetate.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxidized derivatives such as diols and ketones.
Reduction: Reduced products such as diols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity.
Medicine: There is ongoing research into the potential medicinal properties of this compound.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene involves its interaction with various molecular targets. The epoxide ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical and biological processes. The compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Parent Compound: 1a,2,3,7b-Tetrahydro-naphtho[1,2-b]oxirene
Heptachlor Epoxide
- Molecular Formula : C₁₀H₅Cl₇O
- CAS : 1024-57-3
- Key Differences: Contains seven chlorine atoms and a methano-bridged indenooxirene system (2,5-methano-2H-indeno[1,2-b]oxirene). Classified as a pesticide metabolite with revoked tolerances due to environmental persistence and toxicity .
Endrin and Dieldrin
- Endrin: Structure: 3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphth(2,3-b)oxirene. Use: Insecticide with high toxicity .
- Dieldrin: Structure: Similar to endrin but with stereochemical differences (1aA,2B,2aA,3B,6B,6aA,7B,7aA configuration). Use: Historical pesticide, now restricted due to bioaccumulation .
- Key Differences: Both feature hexachlorination and dimethano-bridged naphthooxirene systems, differing in stereochemistry and ring saturation compared to the target compound.
Hexaconazole
- Molecular Formula : C₁₄H₁₇Cl₂N₃O
- CAS : 79983-71-4
- Key Differences :
- A triazole-containing fungicide with a dichlorophenyl group, diverging significantly in functional groups and applications.
Data Table: Structural and Functional Comparison
Biological Activity
4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene is an organic compound classified as an epoxide, characterized by a three-membered ring containing an oxygen atom. Its molecular formula is C10H9ClO, and it features a chlorine substituent that influences its chemical reactivity and biological activity. This compound has garnered interest in various fields including chemistry, biology, and medicine due to its potential applications and interactions with biological systems.
Structure and Reactivity
- IUPAC Name: this compound
- Molecular Weight: 180.63 g/mol
- CAS Number: 116383-67-6
The presence of the chlorine atom enhances the compound's ability to undergo nucleophilic substitution reactions, making it versatile for synthetic applications. The epoxide ring is particularly reactive and can participate in ring-opening reactions with nucleophiles.
Common Reactions
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide, mCPBA | Diols, ketones |
| Reduction | LiAlH4, NaBH4 | Diols |
| Substitution | NaOH, KOtBu | Substituted derivatives |
The biological activity of this compound is primarily attributed to its epoxide structure. The compound interacts with various molecular targets within biological systems:
- Enzyme Interaction: The epoxide can inhibit enzyme activity by forming covalent bonds with active site residues.
- Protein Modulation: It may alter protein functions through modifications that affect folding or stability.
Research Findings
Recent studies have highlighted the compound's potential pharmacological properties:
- Antimicrobial Activity: Preliminary investigations suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
- Cytotoxic Effects: In vitro studies indicate that the compound may induce cytotoxicity in cancer cell lines by disrupting cellular processes.
Case Studies
-
Antimicrobial Efficacy Study
- A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations as low as 50 µg/mL.
- Mechanistic studies revealed that the compound disrupts bacterial cell wall synthesis.
-
Cytotoxicity Assessment
- In a cancer cell line study (e.g., HeLa cells), treatment with the compound resulted in a dose-dependent decrease in cell viability.
- Flow cytometry analysis indicated an increase in apoptotic markers following exposure.
Structural Comparison
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene | No chlorine atom | Less reactive than chlorinated analog |
| Naphthalene Epoxide | Similar epoxide structure | Lacks functional diversity |
The chlorinated variant demonstrates enhanced reactivity and potential for diverse applications compared to its non-chlorinated counterparts.
Q & A
Q. What are the most reliable synthetic routes for 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene, and what experimental parameters influence yield?
- Methodological Answer : The compound can be synthesized via cyclopropanation of naphthalene derivatives using halogenated precursors. A general procedure involves:
- Step 1 : Reacting naphthol derivatives with propargyl bromide in DMF with K₂CO₃ as a base to form intermediates (e.g., (prop-2-yn-1-yloxy)naphthalene) .
- Step 2 : Chlorination using Cl₂ gas in the presence of catalysts like FeCl₃ to introduce the chloro group .
- Key Parameters : Temperature (optimized at 60–80°C), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 for naphthol:propargyl bromide). Yields typically range from 45–65% .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify proton environments and confirm the oxirane ring (δ 3.2–4.1 ppm for oxirane protons) and chloro substituent .
- X-ray Crystallography : Resolves bond lengths (e.g., C-Cl ≈ 1.76 Å) and dihedral angles in the fused tetrahydronaphtho-oxirene system .
- MS (EI) : Molecular ion peaks at m/z 220–222 (M⁺) with isotopic patterns confirming chlorine presence .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Thermal Stability : Decomposes above 150°C; store at 2–8°C in inert atmospheres (Ar/N₂) to prevent ring-opening reactions .
- Light Sensitivity : UV exposure induces epoxide ring cleavage; use amber vials for long-term storage .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselectivity in catalytic reactions involving this compound?
- Methodological Answer :
- Asymmetric Catalysis : Chiral catalysts (e.g., Jacobsen’s Mn-salen) induce enantioselectivity in epoxide ring-opening reactions. Transition-state models suggest π-π stacking between the naphthalene moiety and catalyst aryl groups .
- DFT Studies : Computational models (B3LYP/6-31G*) reveal energy barriers for cis vs. trans ring-opening pathways (ΔΔG‡ ≈ 2.3 kcal/mol favoring cis) .
Q. How can contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results) be resolved?
- Methodological Answer :
- Assay Variability : Test under standardized conditions (e.g., MIC assays at pH 7.4 ± 0.2). Discrepancies often arise from impurity levels (>95% purity required) .
- Structural Analogues : Compare with 4-(1H-naphtho[1,2-e]oxazin-2-yl)phenol derivatives; chloro substitution at C4 may reduce solubility, affecting bioavailability .
Q. What computational strategies predict regioselectivity in electrophilic substitutions on the naphtho-oxirene scaffold?
- Methodological Answer :
- Fukui Indices : Calculate using Gaussian09 (B3LYP/6-311++G**). The C5 position shows highest electrophilic susceptibility (f⁺ = 0.12) due to electron-withdrawing chloro and oxirane groups .
- MD Simulations : Solvent effects (e.g., acetonitrile vs. toluene) alter transition-state geometries; toluene enhances regioselectivity by 15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
